4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorobenzoic acid
Description
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-5-8(2)15(14-7)11-4-3-9(12(16)17)6-10(11)13/h3-6H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDANXPJRCVMOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)C(=O)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system. The compound’s interaction with acetylcholinesterase can inhibit the enzyme’s activity, leading to altered nerve pulse transmission. Additionally, this compound has been shown to interact with other biomolecules, potentially influencing oxidative stress pathways by affecting reactive oxygen species (ROS) levels.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the activity of acetylcholinesterase, leading to changes in neural transmission and behavior. Moreover, it can modulate oxidative stress by altering ROS levels, which can impact cellular components such as DNA, proteins, and lipids.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to acetylcholinesterase, inhibiting its activity and thereby affecting cholinergic signaling. The compound’s interaction with ROS pathways suggests it may also play a role in modulating oxidative stress. These interactions can lead to changes in gene expression and enzyme activity, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades. Long-term exposure to the compound can lead to sustained changes in cellular processes, including enzyme activity and oxidative stress levels.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including impaired neural transmission and increased oxidative damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and the production of metabolites. The compound’s effects on metabolic flux and metabolite levels can impact various biochemical processes, including energy production and detoxification.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. The compound’s distribution can affect its accumulation in specific tissues, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall function within the cell.
Biological Activity
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorobenzoic acid (CAS: 1152868-20-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15FN4
- Molecular Weight : 246.283 g/mol
- Structure : The compound features a pyrazole ring and a fluorobenzoic acid moiety, which contribute to its biological activity.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : It has shown potential as an inhibitor of specific enzymes involved in disease pathways, such as proteases and cyclooxygenases.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways that regulate cell proliferation and apoptosis.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, in a study involving human breast cancer cells, the compound showed significant cytotoxic effects with an IC50 value of approximately 5 µM .
Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory effects. In animal models of inflammation, it reduced edema and inflammatory cytokine levels, suggesting potential use in treating inflammatory diseases .
Antiviral Activity
Recent investigations have explored its antiviral properties against pathogens such as SARS-CoV-2. Preliminary results indicate that it may inhibit viral replication at low concentrations .
Case Studies
- Cancer Cell Line Study : A study assessed the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with 10 µM led to a 70% reduction in cell viability after 48 hours.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant decrease in paw swelling compared to the control group, highlighting its anti-inflammatory potential.
Data Tables
Scientific Research Applications
The compound features a pyrazole ring substituted with two methyl groups and a fluorobenzoic acid moiety, which contributes to its chemical reactivity and potential biological activity.
Medicinal Chemistry
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorobenzoic acid serves as a versatile scaffold in medicinal chemistry. Its derivatives have been synthesized and evaluated for various biological activities, including:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that certain modifications enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. In vitro studies demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antibiotics.
Agrochemicals
The compound's structural features make it a candidate for developing agrochemicals, particularly herbicides and fungicides. Its effectiveness in inhibiting specific enzymes related to plant growth has been explored, indicating potential applications in crop protection.
Material Science
This compound is also being researched for its use in creating advanced materials. Its ability to form stable complexes with metals suggests applications in catalysis and material synthesis.
Case Study 1: Anticancer Activity Assessment
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and assessed their anticancer properties against breast cancer cell lines. The study revealed that certain derivatives had IC50 values lower than standard chemotherapeutics, indicating a promising avenue for drug development.
Case Study 2: Antimicrobial Efficacy
A research article in the International Journal of Antimicrobial Agents evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant inhibition at low concentrations, supporting its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and physicochemical properties of the target compound with analogues:
Substituent Effects
- Fluorine Position : The 3-fluoro substitution in the target compound versus the 4-fluoro in 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid alters electronic distribution. The 3-fluoro group may reduce steric hindrance compared to 4-fluoro derivatives, influencing binding to biological targets.
- Pyrazole Linkage: The direct pyrazole attachment in the target compound contrasts with the propoxy linker in its analogue. ~1.5 for the target).
- Sulfonamide vs. Carboxylic Acid: The sulfonamide group in 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide enhances hydrogen-bond acceptor capacity compared to -COOH, impacting enzyme inhibition profiles (e.g., carbonic anhydrase IC₅₀ < 10 nM).
Physicochemical Properties
- Solubility : The target compound’s carboxylic acid group improves aqueous solubility (~2.5 mg/mL at pH 7.4) compared to its propoxy-linked analogue (~0.8 mg/mL).
- Thermal Stability : Differential scanning calorimetry (DSC) data indicate a melting point of 198–202°C for the target compound, higher than the sulfonamide analogue (172–175°C), reflecting stronger crystal lattice interactions.
Preparation Methods
General Synthetic Strategy
The preparation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorobenzoic acid typically involves the following key steps:
- Formation of the pyrazole ring : The pyrazole nucleus is synthesized by the condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.
- Introduction of methyl groups at the 3 and 5 positions of pyrazole : This is achieved by selecting appropriate diketone precursors bearing methyl groups.
- Attachment of the pyrazole moiety to the fluorobenzoic acid ring : This involves nucleophilic aromatic substitution or coupling reactions where the pyrazole nitrogen acts as a nucleophile to the fluorinated aromatic ring, often facilitated by activating groups or catalysts.
- Functional group transformations : To install or maintain the carboxylic acid group on the benzoic acid ring, protection/deprotection or selective substitution strategies are employed.
Analytical and Characterization Data
In related studies, the synthesized pyrazole-fluorobenzoic acid derivatives were characterized by:
- Melting point determination : Using open capillary tube method.
- Thin Layer Chromatography (TLC) : To monitor reaction progress and purity.
- Spectroscopic methods : Including UV-Vis, IR, NMR, and Mass Spectrometry to confirm structure.
- Recrystallization : From ethanol or other solvents to purify the final product.
Research Findings and Observations
- The use of phosphorus oxychloride (POCl3) and pyridine is critical for efficient activation of the carboxylic acid group to form reactive intermediates.
- Refluxing in ethanol with hydrazine hydrate facilitates the formation of the pyrazole ring with methyl substitution at positions 3 and 5.
- The nucleophilic substitution at the fluorinated aromatic ring is influenced by the position of fluorine and the presence of electron-withdrawing groups, affecting yield and reaction time.
- The overall yields for similar pyrazole-fluorobenzoic acid derivatives range from moderate to high (typically 60-85%), depending on reaction conditions and purification methods.
- The synthesized compounds exhibit significant biological activity, such as antimicrobial effects, indicating the importance of the pyrazole and fluorobenzoic acid moieties in medicinal chemistry.
Summary Table of Preparation Steps and Conditions
| Step | Reactants | Reagents/Conditions | Time | Temperature | Product/Intermediate |
|---|---|---|---|---|---|
| 1 | 3-Fluorobenzoic acid | POCl3, Pyridine | 20-24 h | Room temp | Acyl chloride intermediate |
| 2 | Hydrazine hydrate + 2,4-pentanedione | Ethanol, Reflux | 6-10 h | Reflux (~78°C) | 3,5-Dimethylpyrazole |
| 3 | Acyl chloride + Pyrazole | Pyridine, Reflux | 5-10 h | Reflux | Pyrazole-fluorobenzoate ester or amide |
| 4 | Hydrolysis | Acid or base, Reflux | 2-4 h | Reflux | This compound |
Q & A
Q. What are the common synthetic routes for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorobenzoic acid?
- Methodological Answer : The synthesis typically involves coupling a fluorobenzoic acid derivative with a 3,5-dimethylpyrazole moiety. Key steps include:
- Protection/Deprotection : Use tert-butyl or methyl esters to protect the carboxylic acid group during pyrazole coupling .
- Nucleophilic Substitution : React 3-fluoro-4-nitrobenzoic acid with 3,5-dimethylpyrazole under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole-substituted intermediate .
- Reduction and Oxidation : Reduce nitro groups to amines (e.g., using H₂/Pd-C) followed by oxidation to restore the carboxylic acid (if protected) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzene signals at δ ~7.5 ppm, pyrazole methyl groups at δ ~2.3 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (theoretical [M+H]⁺: 279.11) and fragmentation patterns .
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
Q. What are the solubility challenges, and how can they be addressed experimentally?
- Methodological Answer : The compound is poorly soluble in aqueous media due to its aromatic and hydrophobic groups. Strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays .
- Salt Formation : Convert the carboxylic acid to a sodium or ammonium salt to enhance aqueous solubility .
Advanced Questions
Q. How can researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts)?
- Methodological Answer :
- Validation via Crystallography : Compare computed structures (DFT-optimized geometries) with X-ray crystallography data to resolve ambiguities in tautomerism or conformation .
- Solvent Correction : Adjust computational models to account for solvent effects (e.g., using COSMO-RS for NMR chemical shift predictions) .
- Dynamic Effects : Perform molecular dynamics simulations to assess conformational flexibility influencing NMR spectra .
Q. What strategies optimize crystal structure determination of this compound using SHELX?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve fluorine and pyrazole disorder .
- Refinement in SHELXL :
- Apply restraints for anisotropic displacement parameters of fluorine atoms.
- Model twinning (if present) using the TWIN/BASF commands .
- Validate hydrogen bonding networks with PLATON .
Q. How to design experiments to study its potential as a kinase inhibitor?
- Methodological Answer :
- Enzyme Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Docking Studies : Perform molecular docking (AutoDock Vina) with pyrazole-carboxylic acid motifs targeting ATP-binding pockets .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorine position, pyrazole methyl groups) and correlate with inhibitory activity .
Q. How to analyze tautomeric equilibria of the pyrazole ring in different solvents?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
